4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole
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Overview
Description
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methyl group at the 4-position and a pentadecylsulfanyl group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-4-methylthiazole with pentadecylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the attached alkyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or pentadecylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s lipophilic alkyl chain allows it to interact with cell membranes, potentially affecting membrane-bound proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the pentadecylsulfanyl group, making it less lipophilic.
4-Methylthiazole: Similar structure but without the long alkyl chain.
2-(Pentadecylsulfanyl)thiazole: Similar but lacks the methyl group at the 4-position.
Uniqueness
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole is unique due to the combination of its thiazole ring, methyl group, and long alkyl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.
Properties
CAS No. |
89861-51-8 |
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Molecular Formula |
C19H35NS2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
4-methyl-2-pentadecylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C19H35NS2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-20-18(2)17-22-19/h17H,3-16H2,1-2H3 |
InChI Key |
PSOYFIGQSIKASF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCSC1=NC(=CS1)C |
Origin of Product |
United States |
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